2-Bromo-5-fluoro-3-methylpyridine
Overview
Description
2-Bromo-5-fluoro-3-methylpyridine is an organic compound with the molecular formula C6H5BrFN and a molecular weight of 190.01 g/mol . It is a fluorinated pyridine derivative, which is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds . The compound is characterized by the presence of bromine, fluorine
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept away from fire sources and high temperatures to prevent fire or explosion . Direct contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the compound should be prevented .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress . The interaction between this compound and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) by blocking the activation of p38α MAPK . This inhibition leads to a reduction in inflammatory responses and has potential therapeutic implications for diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines. Additionally, this compound may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of p38α MAPK activity, resulting in prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of several metabolites, which may have distinct biological activities
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . Studies have shown that this compound can accumulate in certain tissues, including the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with its molecular targets and exert its effects.
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBXFAJGMGFVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647481 | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-85-5 | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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